molecular formula C24H18Cl2N2O2 B5143620 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide

2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide

Cat. No. B5143620
M. Wt: 437.3 g/mol
InChI Key: YYBNCVPUCBDXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It is commonly referred to as DCQ or DCQ-M. This compound has been the subject of various scientific research studies due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DCQ is not fully understood. However, it has been suggested that DCQ exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. DCQ has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
DCQ has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DCQ has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Furthermore, DCQ has been shown to inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

DCQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DCQ also exhibits low toxicity and can be used at relatively low concentrations. However, DCQ has some limitations for lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. DCQ also has limited solubility in organic solvents.

Future Directions

There are several future directions for research related to DCQ. One potential area of research is the development of DCQ derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DCQ in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DCQ and to identify its molecular targets.

Synthesis Methods

DCQ can be synthesized using various methods, including the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline, followed by the reaction with 3-methyl-4-aminobenzoyl chloride. The resulting compound is then subjected to a cyclization reaction to form DCQ.

Scientific Research Applications

DCQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. DCQ has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, DCQ has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2/c1-14-22(24(29)27-16-8-10-17(30-2)11-9-16)19-5-3-4-6-21(19)28-23(14)18-12-7-15(25)13-20(18)26/h3-13H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBNCVPUCBDXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

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